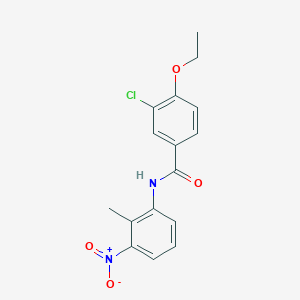![molecular formula C20H27N3O4S B4813195 1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B4813195.png)
1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(1-Adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that combines the structural features of adamantane, piperazine, and a nitrophenylsulfonyl group
Preparation Methods
The synthesis of 1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of Adamantyl Derivatives: Starting from commercially available adamantane, adamantyl derivatives can be synthesized through reactions with halogenating agents to form adamantyl halides.
Piperazine Derivatization: Piperazine can be functionalized by reacting with sulfonyl chlorides to introduce the sulfonyl group.
Coupling Reaction: The final step involves coupling the adamantyl derivative with the sulfonyl piperazine derivative under suitable conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
1-(1-Adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it can be explored as a potential drug candidate for various therapeutic areas.
Materials Science: The adamantyl group imparts rigidity and stability, making it useful in the design of new materials with specific mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(2-nitrophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance membrane permeability, while the sulfonyl and nitrophenyl groups could participate in specific binding interactions with target proteins.
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives and sulfonyl piperazines. For example:
1-Adamantylamine: Shares the adamantyl group but lacks the sulfonyl and nitrophenyl groups.
4-(2-Nitrophenylsulfonyl)piperazine: Contains the sulfonyl piperazine structure but lacks the adamantyl group.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c24-23(25)18-3-1-2-4-19(18)28(26,27)22-7-5-21(6-8-22)20-12-15-9-16(13-20)11-17(10-15)14-20/h1-4,15-17H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJYVKSKWUNOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


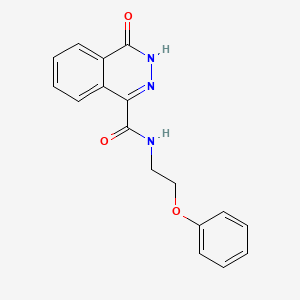
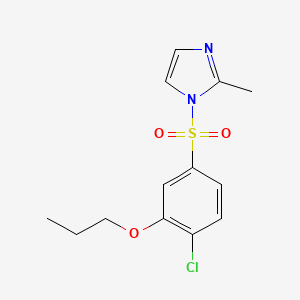
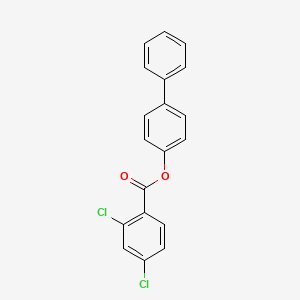
![2-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B4813120.png)
![N-[(Z)-1-(4-bromophenyl)-3-(butylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4813136.png)
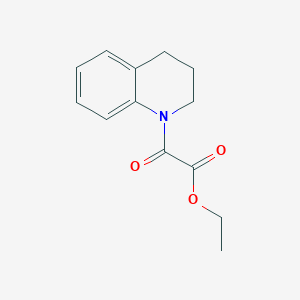
![2-[(cyanomethyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4813150.png)
![METHYL 4-{[(5Z)-2-[2-(ACETYLOXY)PHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE](/img/structure/B4813160.png)
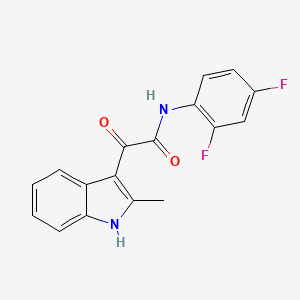
![N~1~-(2,6-DICHLOROPHENYL)-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE](/img/structure/B4813173.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4813174.png)

![ETHYL 4-METHYL-2-({[4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-1,3-THIAZOL-5-YL]CARBAMOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4813202.png)
